3,4,4'-Triclorobifenilo

Descripción general

Descripción

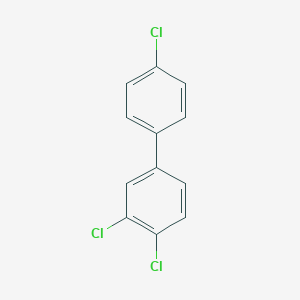

3,4,4’-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Synthesis Analysis

3,4,4’-Trichlorobiphenyl can be synthesized through various methods. One such method involves the copper bronze mediated symmetrical Ullmann coupling reaction .Molecular Structure Analysis

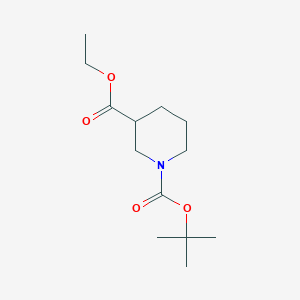

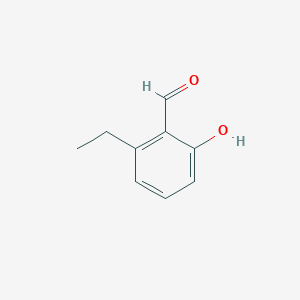

The molecular formula of 3,4,4’-Trichlorobiphenyl is C12H7Cl3 . Its IUPAC name is 1,2-dichloro-4-(4-chlorophenyl)benzene . The molecular weight is 257.5 g/mol .Chemical Reactions Analysis

The degradation of 3,4,4’-Trichlorobiphenyl is initiated by cytochrome P450 (CYP) enzymes and includes oxidation to OH-metabolites .Physical And Chemical Properties Analysis

3,4,4’-Trichlorobiphenyl has a molecular weight of 257.5 g/mol . It has a computed XLogP3 value of 5.9 , indicating its lipophilicity.Aplicaciones Científicas De Investigación

Análisis químico e investigación

El 3,4,4'-Triclorobifenilo se usa a menudo en el análisis químico y la investigación. Está disponible como material de referencia certificado, lo cual es crucial para garantizar la precisión y confiabilidad de las mediciones analíticas .

Estudios de impacto ambiental

Este compuesto se utiliza en estudios de impacto ambiental, particularmente para comprender el destino de los contaminantes orgánicos. Por ejemplo, se ha realizado investigación para comprender las características de adsorción del grafeno sulfonado (SG) para el this compound .

Estudios de absorción y metabolismo de plantas

Se han realizado estudios para comprender la absorción, translocación y metabolismo del this compound en plántulas de maíz. La presencia de SG promovió significativamente la cantidad máxima de acumulación de this compound en las raíces .

Procesos de descloración

Se ha realizado investigación para evaluar el efecto del control del pH en ácido en los procesos de descloración de PCB, incluido el this compound . Esto es crucial para comprender cómo mitigar el impacto ambiental de estos compuestos.

Estudios de contaminación del suelo

El this compound se utiliza en estudios para comprender la contaminación del suelo. Por ejemplo, se ha realizado investigación para comparar la eficiencia de descloración entre el this compound y los PCB extraídos del suelo contaminado con PCB de campo .

Evaluación de riesgos de nanomateriales

El compuesto se utiliza en estudios que evalúan el riesgo ecológico y ambiental de los nanomateriales como el grafeno sulfonado. Estos estudios son cruciales para comprender el posible impacto ambiental de las nanotecnologías emergentes .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3,4,4’-Trichlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that it mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Result of Action

The molecular and cellular effects of 3,4,4’-Trichlorobiphenyl’s action are largely due to its interaction with the Estrogen receptor and the subsequent disruption of cell function . This can lead to changes in gene expression and potentially affect cellular proliferation and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,4’-Trichlorobiphenyl. For instance, its persistence in the environment suggests that it is stable under a variety of environmental conditions . Furthermore, its bioaccumulation potential indicates that exposure levels could be influenced by factors such as the presence of other pollutants, the organism’s diet, and the duration of exposure .

Análisis Bioquímico

Cellular Effects

It is known that PCBs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that PCBs can bind to various biomolecules and can influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

PCBs are known to be stable and do not readily degrade, which can lead to long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that high doses of PCBs can have toxic or adverse effects .

Metabolic Pathways

It is known that PCBs can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

PCBs are known to interact with various transporters and binding proteins .

Subcellular Localization

It is known that PCBs can be directed to specific compartments or organelles .

Propiedades

IUPAC Name |

1,2-dichloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZANRISAORXTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865914 | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38444-90-5 | |

| Record name | PCB 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU26WI08F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3,4,4'-Trichlorobiphenyl be selectively detected in the presence of other similar compounds?

A1: Yes, 3,4,4'-Trichlorobiphenyl can be selectively detected even when other polychlorinated biphenyls (PCBs) are present. Gas chromatography coupled with multiphoton ionization mass spectrometry (GC/MPI-MS) using a 266 nm laser effectively ionizes coplanar PCBs like 3,4,4'-Trichlorobiphenyl. This method allows for differentiation from other PCBs, such as 4,4'-dichlorobiphenyl, even if they have similar retention times in gas chromatography. []

Q2: Is there a way to remove 3,4,4'-Trichlorobiphenyl from contaminated materials like insulating oil?

A2: Research shows promising results using a channel-type gamma-cyclodextrin assembly for the complete removal of 3,4,4'-Trichlorobiphenyl from contaminated insulating oil. [] This method relies on the selective adsorption of the compound into the gamma-cyclodextrin channels. Importantly, this process is reversible, allowing for the recovery of the adsorbed 3,4,4'-Trichlorobiphenyl and regeneration of the adsorbent material for reuse. []

Q3: How does the structure of 3,4,4'-Trichlorobiphenyl affect its distribution in the human body?

A3: Studies analyzing blood and adipose tissue samples indicate that 3,4,4'-Trichlorobiphenyl is sometimes detectable in blood but not always found in adipose tissue, unlike other PCB isomers. [] This finding suggests potential differences in the distribution and accumulation patterns of 3,4,4'-Trichlorobiphenyl compared to higher chlorinated PCBs, which generally exhibit lower and more consistent blood/adipose tissue ratios. []

Q4: Can the fluorescence of 3,4,4'-Trichlorobiphenyl be enhanced for sensitive detection in environmental samples?

A4: Yes, using a polyoxyethylene(10) laurylether (POLE) medium significantly enhances the fluorescence of 3,4,4'-Trichlorobiphenyl. This enhancement forms the basis of a sensitive spectrofluorimetric method capable of detecting trace amounts (detection limit: 4.9 ng/mL) of 3,4,4'-Trichlorobiphenyl, even in complex matrices like seawater. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)